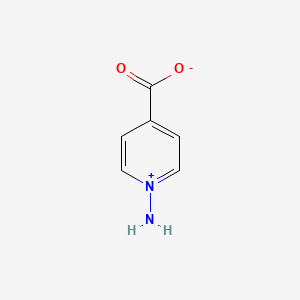

1-Aminopyridin-1-ium-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Aminopyridin-1-ium-4-carboxylate is a chemical compound with the molecular formula C6H6N2O2. It is characterized by a pyridine ring attached to both an amino group and a carboxyl group. This compound is typically found as a white to yellowish powder. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

The synthesis of 1-Aminopyridin-1-ium-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyridine-4-carboxylic acid with ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the compound’s purity and consistency for commercial use .

Análisis De Reacciones Químicas

1-Aminopyridin-1-ium-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and carboxyl groups in this compound make it susceptible to substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Aminopyridin-1-ium-4-carboxylate serves as a valuable reagent in organic synthesis. Its derivatives are utilized in the preparation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Key Reactions:

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with nitroalkenes to form indolizines and pyrazolo[1,5-a]pyridines. These compounds have shown promising antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents .

| Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|

| Cycloaddition | Indolizines | High | |

| Cycloaddition | Pyrazolo[1,5-a]pyridines | Moderate |

Medicinal Chemistry

The medicinal applications of this compound are notable, particularly in the development of new therapeutic agents.

Anticancer Activity:

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against neuroblastoma cells. For instance, certain indolizine derivatives were found to inhibit tubulin polymerization effectively, suggesting their role as microtubule-targeting agents .

Pharmacophore Development:

The compound acts as a scaffold for synthesizing various pharmacophores. Its low molecular weight and functionalization facilitate the design of molecules with minimal side reactions, crucial for drug discovery .

Materials Science

In materials science, this compound has been explored for its potential in creating ionic liquids and advanced materials.

Ionic Liquids:

The compound is a precursor for room-temperature ionic liquids, which have applications in catalysis and separation processes due to their unique properties such as low volatility and high thermal stability .

Case Study 1: Anticancer Agents

A study focused on the synthesis of indolizine derivatives from this compound revealed that these compounds not only inhibited cancer cell growth but also outperformed established drugs like all-trans retinoic acid in potency against neuroblastoma cells .

Case Study 2: Ionic Liquid Formation

Research demonstrated the successful formation of ionic liquids from 1-Aminopyridin-1-ium salts, showcasing their utility in various chemical reactions and processes .

Mecanismo De Acción

The mechanism of action of 1-Aminopyridin-1-ium-4-carboxylate involves its interaction with specific molecular targets. The amino and carboxyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can influence various cellular pathways and processes, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

1-Aminopyridin-1-ium-4-carboxylate can be compared with other similar compounds, such as:

4-Aminopyridine: This compound has a similar pyridine ring structure but lacks the carboxyl group.

Pyridine-4-carboxylic acid: This compound has a carboxyl group attached to the pyridine ring but lacks the amino group.

The presence of both amino and carboxyl groups in this compound makes it unique compared to these similar compounds. This dual functionality allows for a broader range of chemical reactions and applications .

Actividad Biológica

1-Aminopyridin-1-ium-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group and a carboxylate group attached. Its structure contributes to its potential interactions with various biological targets, making it a subject of interest in drug discovery.

Biological Activities

- Potassium Channel Blocker : One of the notable activities of this compound is its role as a potassium channel blocker. This property suggests potential applications in conditions where modulation of potassium channels is beneficial, such as cardiac arrhythmias and neurological disorders.

- Antiproliferative Effects : Studies have shown that derivatives of pyridine compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that certain derivatives reduced cell viability in neuroblastoma cells, indicating their potential as anticancer agents .

- Neuroprotective Properties : Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. It enhances the antioxidant system and reduces oxidative stress, contributing to neuronal survival.

The mechanisms through which this compound exerts its biological effects are diverse:

- Interaction with Enzymes : The compound may interact with various enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation. For example, it has been observed to affect cyclooxygenase (COX) and lipoxygenase (LOX) activities.

- Cell Signaling Modulation : By modulating signaling pathways like the MAPK pathway, this compound can influence cell growth and differentiation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | BE(2)-C Neuroblastoma | 0.075 | |

| Derivative A | MDA-MB-231 | 0.069 | |

| Derivative B | HeLa | 0.058 |

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- A study evaluated the compound's effects on neuroblastoma cells, revealing that it significantly decreased cell viability compared to controls. The mechanism was linked to its ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation .

- Another investigation focused on its neuroprotective effects in animal models of Parkinson's disease, where it was found to enhance antioxidant enzyme activities and reduce markers of oxidative stress.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed studies on its metabolic pathways and potential toxicity are necessary to fully understand its safety profile in therapeutic applications.

Propiedades

IUPAC Name |

1-aminopyridin-1-ium-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-8-3-1-5(2-4-8)6(9)10/h1-4H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQDONGFDLDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.